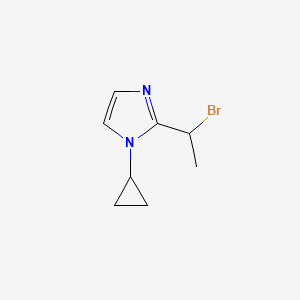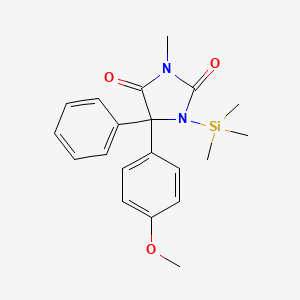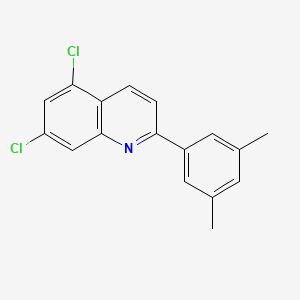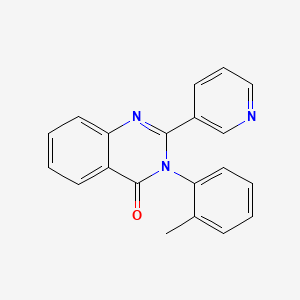
2-(1-bromoethyl)-1-cyclopropyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromoethyl)-1-cyclopropyl-1H-imidazole is an organic compound that features a cyclopropyl group attached to an imidazole ring, with a bromoethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromoethyl)-1-cyclopropyl-1H-imidazole typically involves the reaction of 1-cyclopropyl-1H-imidazole with a bromoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromoethyl)-1-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination (E2): Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted imidazoles.
Elimination: Formation of alkenes.
Oxidation and Reduction: Formation of various oxidized or reduced imidazole derivatives.
Applications De Recherche Scientifique
2-(1-Bromoethyl)-1-cyclopropyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-bromoethyl)-1-cyclopropyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromoethylbenzene: Similar in having a bromoethyl group but differs in the aromatic ring structure.
2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane: Shares the bromoethyl group but has a different cyclic structure.
2-(2-Bromoethyl)-1,3-dioxane: Similar in having a bromoethyl group but with a different ring system.
Uniqueness
2-(1-Bromoethyl)-1-cyclopropyl-1H-imidazole is unique due to the presence of both a cyclopropyl group and an imidazole ring, which imparts distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H11BrN2 |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
2-(1-bromoethyl)-1-cyclopropylimidazole |
InChI |
InChI=1S/C8H11BrN2/c1-6(9)8-10-4-5-11(8)7-2-3-7/h4-7H,2-3H2,1H3 |
Clé InChI |
FHNLJYKTJXYBKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CN1C2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)










![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)

